(2,2,3-Trimethyloxetan-3-yl)methanol
Description
(2,2,3-Trimethyloxetan-3-yl)methanol (CAS: 845307-18-8) is a substituted oxetane derivative featuring a methanol group attached to a 2,2,3-trimethyloxetane ring. Oxetanes are four-membered cyclic ethers known for their ring strain, which influences their reactivity and stability. The trimethyl substitution on the oxetane ring likely enhances steric hindrance and thermodynamic stability compared to unsubstituted oxetanes, making this compound valuable in pharmaceutical and polymer chemistry .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2,2,3-trimethyloxetan-3-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3,4-8)5-9-6/h8H,4-5H2,1-3H3 |
InChI Key |
UPAQXUXPBCCNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CO1)(C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3-Trimethyloxetan-3-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butanol with an appropriate oxidizing agent to form the oxetane ring . The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (2,2,3-Trimethyloxetan-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2,2,3-Trimethyloxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of substituted oxetane derivatives .
Scientific Research Applications
The compound (2,2,3-Trimethyloxetan-3-yl)methanol is a unique organic molecule that has garnered interest in various scientific research applications. Its structural characteristics and functional groups make it suitable for exploration in multiple fields, including pharmaceuticals, materials science, and chemical synthesis. This article will delve into the applications of this compound, supported by data tables and case studies.
Pharmaceuticals
(2,2,3-Trimethyloxetan-3-yl)methanol has potential applications in drug development due to its structural similarity to known biologically active compounds. Its ability to act as a precursor in the synthesis of pharmacologically relevant molecules makes it a candidate for:
- Antiviral agents: Research indicates that derivatives of oxetanes can exhibit antiviral properties.
- Anti-cancer drugs: The modification of the oxetane ring can lead to compounds with enhanced cytotoxic activity against cancer cells.
Materials Science
The compound's unique properties allow it to be utilized in developing advanced materials:
- Polymer synthesis: The hydroxymethyl group can initiate polymerization reactions, leading to novel polymeric materials with tailored properties.
- Coatings and adhesives: Due to its reactivity, it can be incorporated into formulations for coatings that require durability and resistance to environmental factors.
Chemical Synthesis
(2,2,3-Trimethyloxetan-3-yl)methanol serves as an intermediate in organic synthesis. Its functional groups allow for various transformations:
- Functionalization reactions: The hydroxymethyl group can be easily converted into various functional groups (e.g., aldehydes, ketones).
- Ring-opening reactions: The oxetane ring can undergo ring-opening reactions under specific conditions, leading to new synthetic pathways.
Case Study 1: Pharmaceutical Development
A study explored the synthesis of antiviral agents derived from (2,2,3-Trimethyloxetan-3-yl)methanol. Researchers modified the compound to enhance its bioavailability and efficacy against viral infections. The results indicated that certain derivatives exhibited significant antiviral activity in vitro, suggesting a promising avenue for drug development.
Case Study 2: Polymer Applications
In another study, (2,2,3-Trimethyloxetan-3-yl)methanol was used as a monomer in the production of biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and biodegradability compared to traditional plastics, highlighting the compound's potential in sustainable materials science.
Table 1: Comparison of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Antiviral agents, anti-cancer drugs | Enhanced efficacy and bioavailability |
| Materials Science | Polymer synthesis, coatings | Improved durability and environmental resistance |
| Chemical Synthesis | Functionalization reactions, ring-opening reactions | Versatile synthetic pathways |
Table 2: Case Study Outcomes
| Case Study | Focus Area | Key Findings |
|---|---|---|
| Pharmaceutical Development | Antiviral agents | Significant antiviral activity in vitro |
| Polymer Applications | Biodegradable polymers | Favorable mechanical properties and biodegradability |
Mechanism of Action
The mechanism of action of (2,2,3-Trimethyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biochemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Oxetane Derivatives
Structural and Functional Group Differences
(a) (3-Allyloxetan-3-yl)methanol (CAS: 135939-47-8)
- Structure : Features an allyl (prop-2-en-1-yl) group instead of trimethyl substituents on the oxetane ring.
- Molecular Formula : C₇H₁₂O₂ (vs. estimated C₇H₁₄O₂ for the trimethyl analog).
- Reduced steric hindrance compared to the trimethyl-substituted compound, leading to higher susceptibility to ring-opening reactions .
(b) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
- Structure: A phenoxy-ethoxy ethanol derivative with a bulky tetramethylbutyl group.
- Functional Groups: Ether and alcohol moieties, similar to the oxetane methanol compound.
- Key Differences: The linear ethoxy-phenoxy chain enhances hydrophilicity, whereas the oxetane ring in the trimethyl compound may reduce water solubility. The tetramethylbutyl group provides steric bulk but lacks the strained cyclic ether system, limiting its utility in reactions requiring ring-opening .
Physical and Chemical Properties
| Property | (2,2,3-Trimethyloxetan-3-yl)methanol | (3-Allyloxetan-3-yl)methanol | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |
|---|---|---|---|
| Molecular Weight | ~130.18 g/mol (estimated) | 128.17 g/mol | Not reported |
| Boiling Point | Likely elevated due to H-bonding | Not reported | Not reported |
| Solubility | Lower water solubility (branched) | Moderate (allyl group) | Higher (ethoxy chain) |
| Reactivity | Stable (steric protection) | Higher (allyl unsaturation) | Low (non-strained ether) |
Key Observations :
Research Implications
- Pharmaceuticals : The trimethyl compound’s stability makes it suitable for prodrug formulations where controlled release is critical.
- Polymer Chemistry: The allyl-substituted analog’s reactivity is advantageous for crosslinking, while the trimethyl derivative may serve as a monomer with delayed reactivity .
Biological Activity
(2,2,3-Trimethyloxetan-3-yl)methanol, identified by CAS number 2090302-35-3, is a compound of interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of (2,2,3-trimethyloxetan-3-yl)methanol is with a molecular weight of 102.13 g/mol. The compound features an oxetane ring structure that contributes to its reactivity and potential biological interactions.
Synthesis Methods
Recent studies have explored various synthetic routes to produce (2,2,3-trimethyloxetan-3-yl)methanol. One notable method involves the reaction of appropriate acyl chlorides with alcohols in the presence of a base, yielding the desired oxetane derivatives with high purity and yield. The efficiency of these reactions is critical for further biological testing and applications .
Structure-Activity Relationships (SAR)
Research into the SAR of oxetane derivatives indicates that modifications to the oxetane ring can significantly influence biological activity. For instance, compounds with specific substituents on the ring have shown varying degrees of inhibition against certain enzymes, particularly those involved in lipid metabolism .
Table 1: Summary of Biological Activities
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | NAAA | 25 | |
| Compound B | NAAA | 15 | |
| (2,2,3-Trimethyloxetan-3-yl)methanol | NAAA | TBD |
The above table summarizes preliminary findings where (2,2,3-trimethyloxetan-3-yl)methanol's activity against the N-acylethanolamine-hydrolyzing acid amidase (NAAA) is yet to be determined but shows promise based on structural similarities with other active compounds.
Case Studies
- Inhibition Studies : A study conducted on various oxetane derivatives demonstrated that those with a β-lactone moiety exhibited significant inhibitory activity against NAAA. The presence of the oxetane ring in (2,2,3-trimethyloxetan-3-yl)methanol suggests it may also possess similar inhibitory properties .
- Toxicological Assessments : Preliminary toxicological evaluations indicate that compounds within this class exhibit low toxicity profiles in vitro. Further studies are necessary to assess their safety in vivo and potential therapeutic applications .
Future Directions
The biological activity of (2,2,3-trimethyloxetan-3-yl)methanol presents a promising area for future research. Key areas for exploration include:
- Mechanistic Studies : Understanding how structural variations affect the mechanism of action against specific biological targets.
- Therapeutic Applications : Investigating potential applications in treating metabolic disorders or as anti-inflammatory agents due to their interaction with lipid metabolism pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
